molecular formula C21H22N4O4S B2614961 2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 897621-88-4

2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B2614961
CAS No.: 897621-88-4
M. Wt: 426.49
InChI Key: MZMJOYNDLJBAJA-UHFFFAOYSA-N
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Description

2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a urea linkage

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The stability of the urea linkage under various conditions (acidic, alkaline, and aqueous) makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, either activating or inhibiting specific enzymes or receptors. This interaction can lead to changes in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to form stable urea linkages and undergo various chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-28-16-9-7-14(8-10-16)12-22-19(26)11-15-13-30-21(23-15)25-20(27)24-17-5-3-4-6-18(17)29-2/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMJOYNDLJBAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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